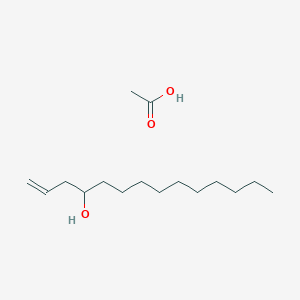
Triethoxysilyl 2,4-dinitrophenylaminosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxysilyl 2,4-dinitrophenylaminosilane is an organic-inorganic hybrid compound that combines the properties of both organic and inorganic materials. This compound is known for its unique chemical structure, which includes a triethoxysilyl group and a 2,4-dinitrophenylamino group. It is used in various scientific and industrial applications due to its ability to form strong chemical bonds with both organic and inorganic substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxysilyl 2,4-dinitrophenylaminosilane typically involves the reaction of 2,4-dinitrophenylamine with a triethoxysilane derivative. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions. The process involves the formation of a covalent bond between the silicon atom of the triethoxysilane group and the nitrogen atom of the 2,4-dinitrophenylamino group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. The final product is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Triethoxysilyl 2,4-dinitrophenylaminosilane undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, resulting in the formation of a three-dimensional network.
Substitution: The 2,4-dinitrophenylamino group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions are commonly used as reagents for hydrolysis reactions.
Condensation: Acidic or basic catalysts are often used to promote the condensation of silanol groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions involving the 2,4-dinitrophenylamino group.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds and three-dimensional networks.
Substitution: Formation of substituted 2,4-dinitrophenylamino derivatives.
Scientific Research Applications
Triethoxysilyl 2,4-dinitrophenylaminosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties
Mechanism of Action
The mechanism of action of Triethoxysilyl 2,4-dinitrophenylaminosilane involves the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group can undergo hydrolysis and condensation reactions to form a stable siloxane network, while the 2,4-dinitrophenylamino group can participate in various substitution reactions. These chemical interactions enable the compound to modify surfaces and create hybrid materials with unique properties .
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: An organosilicon compound used in hydrosilylation reactions and known for its ability to form strong bonds with silica surfaces.
3-(Triethoxysilyl)propylsuccinicanhydride: A compound used in the synthesis of hydrophobic coatings and known for its ability to form siloxane networks.
Uniqueness
Triethoxysilyl 2,4-dinitrophenylaminosilane is unique due to the presence of both triethoxysilyl and 2,4-dinitrophenylamino groups in its structure. This combination allows it to participate in a wide range of chemical reactions and form strong bonds with both organic and inorganic substrates. Its ability to create hybrid materials with unique properties makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
184770-32-9 |
|---|---|
Molecular Formula |
C12H19N3O7Si2 |
Molecular Weight |
373.47 g/mol |
InChI |
InChI=1S/C12H19N3O7Si2/c1-4-20-24(21-5-2,22-6-3)23-13-11-8-7-10(14(16)17)9-12(11)15(18)19/h7-9,13H,4-6H2,1-3H3 |
InChI Key |
VUMGMVRWMGEXGM-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](OCC)(OCC)[Si]NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


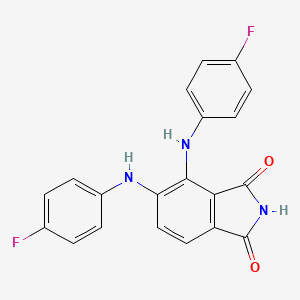
![9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl-](/img/structure/B14251076.png)
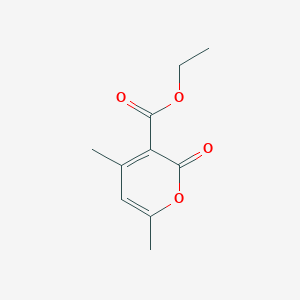
![3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic Acid](/img/structure/B14251089.png)
![3-[(3,4-Dichlorophenyl)methylidene]-1,5-diphenylpyrrolidine-2,4-dione](/img/structure/B14251091.png)

![N-Butyl-N'-[3-(dipropylamino)phenyl]urea](/img/structure/B14251114.png)
![[2,6-Di(propan-2-yl)phenyl]phosphane](/img/structure/B14251118.png)
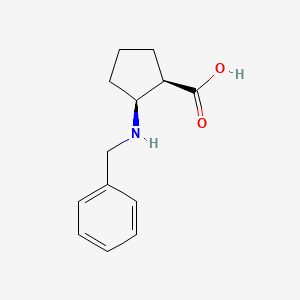
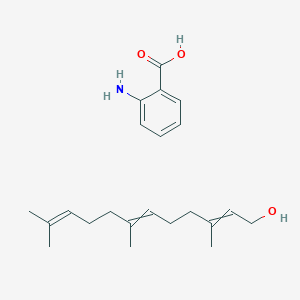
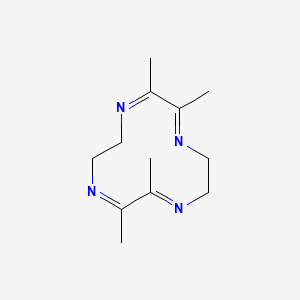
![Tert-butyl[(2,7-dimethylocta-2,6-dien-1-YL)oxy]diphenylsilane](/img/structure/B14251142.png)
![2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro-](/img/structure/B14251148.png)
